1'-[2-nitro-4-(trifluoromethyl)phenyl]-1,4'-bipiperidine-4'-carboxamide
Overview
Description
1’-[2-nitro-4-(trifluoromethyl)phenyl]-1,4’-bipiperidine-4’-carboxamide is a complex organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a bipiperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[2-nitro-4-(trifluoromethyl)phenyl]-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps. One common approach starts with the nitration of 4-(trifluoromethyl)aniline to introduce the nitro group. This is followed by a series of reactions to form the bipiperidine structure and finally the carboxamide group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance efficiency. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1’-[2-nitro-4-(trifluoromethyl)phenyl]-1,4’-bipiperidine-4’-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group.
Scientific Research Applications
1’-[2-nitro-4-(trifluoromethyl)phenyl]-1,4’-bipiperidine-4’-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1’-[2-nitro-4-(trifluoromethyl)phenyl]-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-nitro-2-(trifluoromethyl)aniline: Shares the trifluoromethyl and nitro groups but lacks the bipiperidine structure.
2-nitro-4-(trifluoromethyl)phenylamine: Similar functional groups but different overall structure.
Uniqueness
1’-[2-nitro-4-(trifluoromethyl)phenyl]-1,4’-bipiperidine-4’-carboxamide is unique due to its combination of a bipiperidine core with nitro and trifluoromethyl substituents. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N4O3/c19-18(20,21)13-4-5-14(15(12-13)25(27)28)23-10-6-17(7-11-23,16(22)26)24-8-2-1-3-9-24/h4-5,12H,1-3,6-11H2,(H2,22,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYKQYUXMIWXRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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